molecular formula C15H12BrN3O2 B4627124 2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide

2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide

Cat. No. B4627124
M. Wt: 346.18 g/mol
InChI Key: LQVMJFFDRWNNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cascade reactions or sequential catalytic processes that enable the formation of complex structures from simpler precursors. For example, the synthesis of 2-benzofuran-2-ylacetamides from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, utilizing catalytic amounts of PdI2 in conjunction with PPh3 and KI, exemplifies a method that could be adapted for synthesizing similar structures (Gabriele et al., 2007). This process showcases the potential for sequential homobimetallic catalysis in the efficient creation of complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated through analytical techniques such as X-ray diffraction analysis, which can unequivocally establish configurations around double bonds or other structural features (Gabriele et al., 2006). These analyses are crucial for understanding the 3-dimensional conformation of the molecule, which significantly affects its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving the compound or similar structures can highlight the reactivity and potential applications of the substance. For instance, the synthesis of 2-substituted phenoxy-N derivatives demonstrates the reactivity of phenoxyacetyl chloride with intermediate amines, leading to products with antimicrobial activity (Liao et al., 2017). Such reactions underscore the versatility and functionalization potential of the compound.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are often determined through empirical studies and can be critical for its application in various fields. For instance, the characterization of new ligands and their metal complexes, including their magnetic susceptibility and conductivity measurements, provides insight into the physical properties that might be similar to those of 2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide (Chohan & Shad, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are essential aspects of chemical research. Studies such as the synthesis of N-substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, which demonstrate anti-inflammatory and analgesic activities, highlight the importance of understanding the chemical properties of such compounds (Schenone et al., 2000).

Scientific Research Applications

Bromophenol Research Applications

Environmental Studies and Toxicology

Bromophenols, including substances like 2,4,6-Tribromophenol, are significant in environmental studies due to their presence as intermediates in the synthesis of brominated flame retardants and as degradation products of such substances. They are also noted for their occurrence as natural products in some aquatic organisms. Research into bromophenols covers their concentrations in various environmental matrices, their toxicokinetics, and toxicodynamics, highlighting the gaps in current knowledge about these chemicals and their potential environmental and health impacts (Koch & Sures, 2018).

Indazole Derivatives in Medicinal Chemistry

Pharmacological Reviews

Indazole derivatives, including triazole families, are of great interest in the development of new drugs due to their diverse biological activities. Research has been focused on developing new methods of synthesis and biological evaluation for these compounds, indicating their potential in therapeutic applications. The review of patents related to indazole derivatives highlights the ongoing interest in exploiting their biological activities for clinical applications (Ferreira et al., 2013).

Potential Applications in Drug Development

Bioavailability and Drug Delivery

The research on polyphenols, while not directly related to 2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide, provides insight into the challenges of bioavailability and bioefficacy in drug development. Studies on polyphenols, including their absorption, metabolism, and health effects, can inform strategies to enhance the bioavailability and therapeutic potential of complex organic compounds, including those based on indazole and bromophenol structures (Manach et al., 2005).

properties

IUPAC Name

2-(3-bromophenoxy)-N-(1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-11-2-1-3-13(7-11)21-9-15(20)18-12-4-5-14-10(6-12)8-17-19-14/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVMJFFDRWNNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(1H-indazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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